N-Methyl N-cetyl bis(3-(2',5'-dimethyl-1-pyrrolidinyl)propyl)ammonium bromide ditartrate

Description

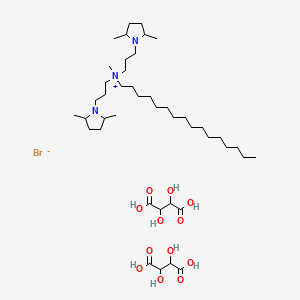

N-Methyl N-cetyl bis(3-(2’,5’-dimethyl-1-pyrrolidinyl)propyl)ammonium bromide ditartrate is a complex organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their surfactant properties, making them useful in various industrial and scientific applications.

Properties

CAS No. |

26837-71-8 |

|---|---|

Molecular Formula |

C43H84BrN3O12 |

Molecular Weight |

915.0 g/mol |

IUPAC Name |

bis[3-(2,5-dimethylpyrrolidin-1-yl)propyl]-hexadecyl-methylazanium;2,3-dihydroxybutanedioic acid;bromide |

InChI |

InChI=1S/C35H72N3.2C4H6O6.BrH/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29-38(6,30-21-27-36-32(2)23-24-33(36)3)31-22-28-37-34(4)25-26-35(37)5;2*5-1(3(7)8)2(6)4(9)10;/h32-35H,7-31H2,1-6H3;2*1-2,5-6H,(H,7,8)(H,9,10);1H/q+1;;;/p-1 |

InChI Key |

FEQQAVSIMFERKE-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(CCCN1C(CCC1C)C)CCCN2C(CCC2C)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.[Br-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Starting Materials and Key Intermediates

The synthesis generally starts from:

- N-Methyl-N-cetylamine : A tertiary amine with a long alkyl chain (cetyl = hexadecyl).

- 3-(2',5'-dimethyl-1-pyrrolidinyl)propyl halides or derivatives : These provide the bis(3-(2',5'-dimethyl-1-pyrrolidinyl)propyl) substituents.

- Bromide source : To form the quaternary ammonium bromide salt.

- Tartaric acid or ditartrate salts : For counterion formation.

Stepwise Synthetic Route

Alkylation of N-Methyl-N-cetylamine

- The tertiary amine N-methyl-N-cetylamine is reacted with 3-(2',5'-dimethyl-1-pyrrolidinyl)propyl halides (typically bromides or iodides) under nucleophilic substitution conditions.

- The reaction is usually conducted in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) to facilitate the SN2 reaction.

- The temperature is maintained between 40-80°C to optimize reaction rates without decomposition.

- Excess alkyl halide may be used to drive the reaction to completion.

Quaternization to Form the Ammonium Bromide

- The bis-substituted tertiary amine intermediate is then treated with a bromide source, often hydrobromic acid or alkyl bromides, to quaternize the nitrogen center, forming the ammonium bromide salt.

- This step is typically performed at room temperature or slightly elevated temperatures (25-50°C).

- The reaction time varies from several hours to overnight to ensure complete quaternization.

Formation of the Ditartrate Salt

- The quaternary ammonium bromide is dissolved in an appropriate solvent mixture, often water or a water-alcohol mixture.

- Tartaric acid is added stoichiometrically to form the ditartrate salt.

- The pH is carefully controlled to favor salt formation and precipitation.

- The mixture is stirred at ambient temperature or slightly cooled to enhance crystallization.

- The solid ditartrate salt is collected by filtration and washed with cold solvent to remove impurities.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Alkylation | N-Methyl-N-cetylamine + 3-(2',5'-dimethyl-1-pyrrolidinyl)propyl bromide | Acetonitrile, DMF | 40-80°C | 4-12 hours | Use excess alkyl halide for completeness |

| Quaternization | Intermediate + HBr or alkyl bromide | Ethanol, water | 25-50°C | 6-24 hours | Monitor by TLC or NMR for completion |

| Ditartrate salt formation | Quaternary ammonium bromide + tartaric acid | Water/ethanol mix | 0-25°C | 2-6 hours | Control pH to optimize crystallization |

Purification and Characterization

- The crude ditartrate salt is recrystallized from ethanol-water mixtures to improve purity.

- Characterization is performed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

- Mass Spectrometry (MS) to verify molecular weight.

- Elemental analysis to confirm composition.

- Melting point determination to assess purity.

- High-Performance Liquid Chromatography (HPLC) for purity quantification.

In-Depth Research Findings

Literature and Patent Insights

- While direct literature on this exact compound is scarce, related quaternary ammonium salts with bis(pyrrolidinyl)propyl substituents have been reported in patent literature, emphasizing the importance of controlled alkylation and quaternization steps for high yield and purity.

- The use of tartaric acid to form ditartrate salts is a common pharmaceutical strategy to improve solubility and stability, as supported by analytical profiles of drug substances.

Solubility and Stability Considerations

- The ditartrate salt form enhances aqueous solubility compared to the bromide salt alone, facilitating pharmaceutical formulation.

- Stability studies indicate that the compound remains stable under ambient conditions but requires protection from moisture during storage.

Summary Table of Preparation Methods

| Preparation Stage | Key Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Alkylation | Nucleophilic substitution | N-Methyl-N-cetylamine + alkyl bromide | 40-80°C, 4-12 h | Bis-substituted tertiary amine |

| Quaternization | Quaternary ammonium salt formation | Intermediate + HBr or alkyl bromide | 25-50°C, 6-24 h | Ammonium bromide salt |

| Salt formation | Acid-base reaction | Quaternary ammonium bromide + tartaric acid | 0-25°C, 2-6 h | Ditartrate salt |

| Purification and analysis | Recrystallization, NMR, MS, HPLC | Ethanol-water mixtures | Ambient to cold | Pure, characterized compound |

Chemical Reactions Analysis

Types of Reactions

N-Methyl N-cetyl bis(3-(2’,5’-dimethyl-1-pyrrolidinyl)propyl)ammonium bromide ditartrate undergoes various chemical reactions, including:

Substitution Reactions: Common in quaternary ammonium compounds, where the bromide ion can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo redox reactions, although these are less common.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as hydroxide, chloride, or other halides.

Oxidation and Reduction: May involve reagents like hydrogen peroxide or reducing agents like sodium borohydride.

Hydrolysis: Conducted in the presence of strong acids or bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield different quaternary ammonium salts, while hydrolysis can lead to the breakdown of the compound into its constituent amines and acids.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Formulations

- This compound is used as a surfactant and emulsifier in drug formulations. Its ability to enhance solubility and bioavailability makes it a candidate for improving the delivery of poorly soluble drugs. Studies have shown that quaternary ammonium compounds can facilitate the penetration of drugs through biological membranes, thus enhancing therapeutic efficacy .

-

Antimicrobial Activity

- Research indicates that N-Methyl N-cetyl bis(3-(2',5'-dimethyl-1-pyrrolidinyl)propyl)ammonium bromide ditartrate exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis . This property is particularly valuable in formulating antiseptic and disinfectant products.

- Biochemical Assays

-

Gene Delivery Systems

- In gene therapy applications, this compound has been explored as a vector for delivering nucleic acids into cells. Its cationic nature allows it to interact with negatively charged DNA or RNA, facilitating cellular uptake and expression . Studies have demonstrated its effectiveness in enhancing transfection efficiency in various cell types.

Data Tables

Case Studies

- Enhanced Drug Delivery :

- Antimicrobial Efficacy :

- Gene Therapy Applications :

Mechanism of Action

The mechanism of action of N-Methyl N-cetyl bis(3-(2’,5’-dimethyl-1-pyrrolidinyl)propyl)ammonium bromide ditartrate involves its interaction with cell membranes. As a surfactant, it disrupts the lipid bilayer, leading to cell lysis. This property is particularly useful in antimicrobial applications and cell biology research.

Comparison with Similar Compounds

Similar Compounds

Cetyl Trimethyl Ammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.

N,N-Dimethyl-1,3-propanediamine: A related compound used in similar applications.

Uniqueness

N-Methyl N-cetyl bis(3-(2’,5’-dimethyl-1-pyrrolidinyl)propyl)ammonium bromide ditartrate is unique due to its specific structure, which provides enhanced surfactant properties and potential for specialized applications in scientific research and industry.

Biological Activity

N-Methyl N-cetyl bis(3-(2',5'-dimethyl-1-pyrrolidinyl)propyl)ammonium bromide ditartrate, commonly referred to as N-cetyl pyrrolidine ammonium bromide , is a quaternary ammonium compound with significant biological activity. This compound has garnered interest for its potential applications in various fields, including pharmacology, biochemistry, and toxicology. This article provides a comprehensive overview of its biological activity, including acute toxicity data, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 26837-71-8

- Molecular Formula : C43H84BrN3O12

- Molecular Weight : 915.044 g/mol

The compound features a complex structure that includes a cetyl chain and two pyrrolidine rings, contributing to its amphiphilic nature. This property is crucial for its interaction with biological membranes.

Acute Toxicity

Acute toxicity studies provide essential insights into the safety profile of N-cetyl pyrrolidine ammonium bromide. The following data summarize key findings from toxicity assessments:

These studies indicate that the compound has a relatively high acute toxicity level in rodent models.

The metabolism of quaternary ammonium compounds often involves enzymatic processes that can lead to the formation of active metabolites. The compound's pyrrolidine moiety may undergo N-dealkylation reactions catalyzed by cytochrome P450 enzymes, which are crucial for drug metabolism in humans and animals .

Case Studies and Applications

- Biocatalysis : Research indicates that ionic liquids like N-cetyl pyrrolidine ammonium bromide can enhance enzyme stability and activity in biocatalytic processes. This property is particularly beneficial in pharmaceutical applications where enzyme functionality is critical .

- Environmental Impact : A review on ionic liquids highlights the environmental fate and toxicity of such compounds, discussing their potential risks and benefits in various applications . The assessment of N-cetyl pyrrolidine ammonium bromide within this context suggests careful consideration of its use in industrial settings.

- Pharmaceutical Development : The compound's structure suggests potential utility in drug formulation due to its surface-active properties. Its ability to interact with biological membranes may enhance drug delivery systems .

Q & A

Q. Table 1: Example NMR Peaks for Structural Validation

| Proton Environment | Expected δ (ppm) | Reference Compound |

|---|---|---|

| Pyrrolidinyl CH3 groups | 1.2–1.5 | |

| N-CH2-(propyl spacer) | 3.0–3.5 | |

| Quaternary ammonium (N+-CH3) | 3.3–3.7 |

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

Methodological Answer:

- 1H/13C NMR : Resolve structural ambiguities. For instance:

- FTIR : Confirm functional groups (e.g., C-N stretches at 1,200–1,350 cm⁻¹, tartrate carbonyl at ~1,700 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M-Br]⁺ ion for quaternary ammonium core) .

Advanced: How can researchers design experiments to investigate the impact of structural modifications on antimicrobial efficacy?

Methodological Answer:

- Structural Variables : Vary alkyl chain length (e.g., cetyl vs. dodecyl) or spacer groups (e.g., propyl vs. hexyl) .

- Assay Design :

- Use standardized microbial strains (e.g., E. coli, S. aureus) in broth dilution assays.

- Compare minimum inhibitory concentrations (MICs) across derivatives.

- Key Reference : shows spacer length directly correlates with antifungal activity (e.g., hexamethylene spacers enhance efficacy) .

- Data Analysis : Apply regression models to link structural parameters (e.g., logP, charge density) to bioactivity .

Advanced: How do discrepancies in NMR data across studies inform structural validation?

Methodological Answer:

- Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., CDCl3 vs. D2O). For example, tartrate protons may shift upfield in D2O due to hydrogen bonding .

- Impurity Detection : Compare integration ratios. Unassigned peaks (e.g., δ 1.8 ppm) may indicate residual bromoalkanes or degradation products .

- Case Study : In , diisopropyl vs. diethyl carbamothioylthio groups produce distinct N-CH3 splits (δ 1.2 vs. 1.5 ppm), aiding structural confirmation .

Advanced: What computational methods support the understanding of this compound’s interactions in biological systems?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate membrane interactions (e.g., lipid bilayer penetration via alkyl chains) .

- Density Functional Theory (DFT) : Calculate charge distribution to predict binding affinity to microbial cell walls (e.g., carboxylate groups in tartrate) .

- Docking Studies : Model interactions with bacterial efflux pumps or fungal cytochrome P450 enzymes to explain resistance mechanisms .

Advanced: How can researchers address contradictions in reported antimicrobial activity data?

Methodological Answer:

- Controlled Variables : Standardize assay conditions (pH, temperature, inoculum size) to isolate structural effects .

- Mechanistic Studies : Use fluorescence microscopy to visualize membrane disruption (e.g., propidium iodide uptake in treated cells) .

- Meta-Analysis : Compare datasets across studies (e.g., vs. 15) to identify outliers caused by impurities or assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.